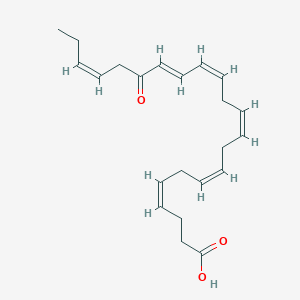
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is a derivative of docosahexaenoic acid, an omega-3 fatty acid. This compound is characterized by its multiple double bonds and a ketone group at the 17th position. It is a metabolite of docosahexaenoic acid and plays a significant role in various biological processes, particularly in neural tissues such as the retina and brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid typically involves the oxidation of docosahexaenoic acid. One common method is the lipoxygenase-mediated oxidation, which introduces a hydroperoxy group at the 17th position, followed by reduction to form the hydroxyl group and subsequent oxidation to yield the ketone .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the fermentation of marine microorganisms that naturally produce docosahexaenoic acid, followed by chemical modification to introduce the ketone group.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the double bonds or the ketone group.
Reduction: The ketone group can be reduced to a hydroxyl group.
Substitution: The double bonds can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogens like bromine or chlorine can be used under mild conditions.
Major Products Formed
Oxidation: Products include epoxides or further oxidized ketones.
Reduction: The primary product is (4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid has several scientific research applications:
Chemistry: Used as a standard for studying oxidation pathways of omega-3 fatty acids.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential neuroprotective effects and its role in resolving inflammation.
Industry: Utilized in the development of supplements and pharmaceuticals targeting neural health.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with cellular receptors and enzymes involved in inflammation and neural function. It is believed to modulate the activity of enzymes like cyclooxygenases and lipoxygenases, leading to the production of anti-inflammatory mediators. Additionally, it may influence gene expression related to neural protection and repair .
Comparación Con Compuestos Similares
Similar Compounds
(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosahexaenoic acid: A hydroxylated derivative with similar biological roles.
(4Z,7Z,10Z,13Z,15E,17S,19Z)-17-hydroperoxydocosahexaenoic acid: A hydroperoxy derivative involved in oxidative stress responses
Uniqueness
(4Z,7Z,10Z,13Z,15E,19Z)-17-Oxodocosahexaenoic acid is unique due to its ketone group, which imparts distinct chemical reactivity and biological activity compared to its hydroxylated and hydroperoxy counterparts. This uniqueness makes it a valuable compound for studying specific metabolic pathways and developing targeted therapeutic interventions.
Propiedades
Fórmula molecular |
C22H30O3 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
(4Z,7Z,10Z,13Z,15E,19Z)-17-oxodocosa-4,7,10,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H30O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+ |
Clave InChI |
QCEBQMMZCFADMF-VIIQGJSXSA-N |
SMILES isomérico |
CC/C=C\CC(=O)/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
SMILES canónico |
CCC=CCC(=O)C=CC=CCC=CCC=CCC=CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


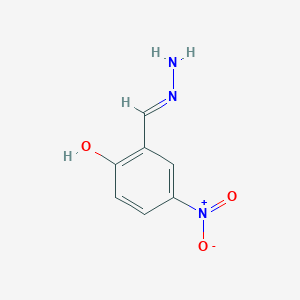
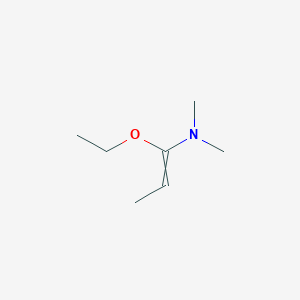
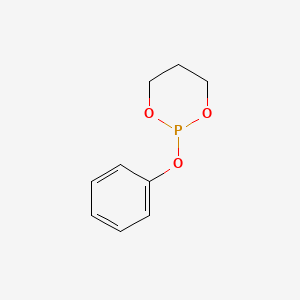
![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)
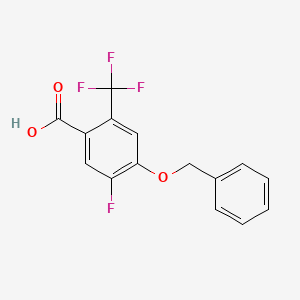
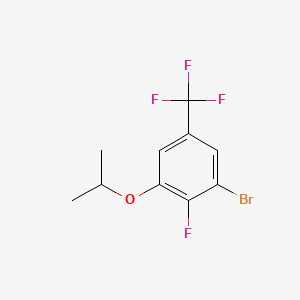
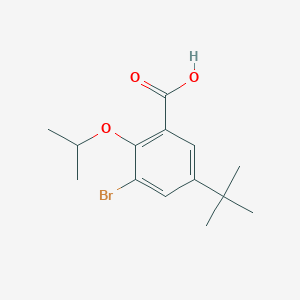
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
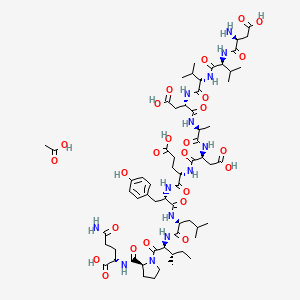
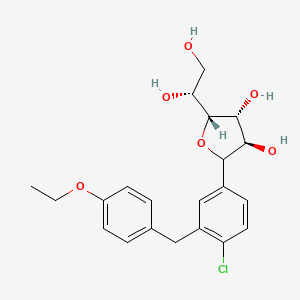
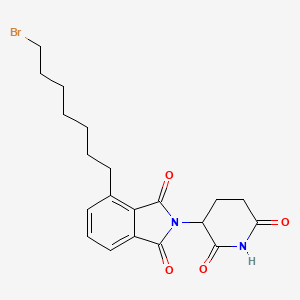
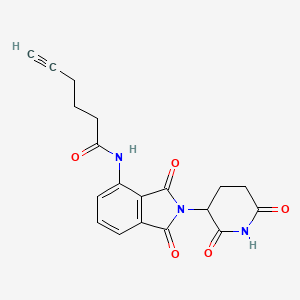
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
